molecular formula C24H28N4O4S B10927452 4-(2-oxopyrrolidin-1-yl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide

Cat. No.: B10927452
M. Wt: 468.6 g/mol
InChI Key: PWWLFUVCXAFYTE-UHFFFAOYSA-N
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Description

4-(2-OXO-1-PYRROLIDINYL)-N~1~-PENTYL-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pentyl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-PENTYL-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.

    Introduction of the Benzenesulfonamide Group: This step involves sulfonation reactions where a sulfonyl chloride reacts with an amine group.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(2-OXO-1-PYRROLIDINYL)-N~1~-PENTYL-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the oxadiazole moiety are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-5-carboxylic acid share the oxadiazole ring structure.

    Benzenesulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the benzenesulfonamide group.

Uniqueness

What sets 4-(2-OXO-1-PYRROLIDINYL)-N~1~-PENTYL-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE apart is the combination of these three distinct moieties in a single molecule, which may result in unique biological activities and chemical properties not observed in simpler analogs.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C24H28N4O4S/c1-2-3-7-16-27(18-22-25-26-24(32-22)19-9-5-4-6-10-19)33(30,31)21-14-12-20(13-15-21)28-17-8-11-23(28)29/h4-6,9-10,12-15H,2-3,7-8,11,16-18H2,1H3

InChI Key

PWWLFUVCXAFYTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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